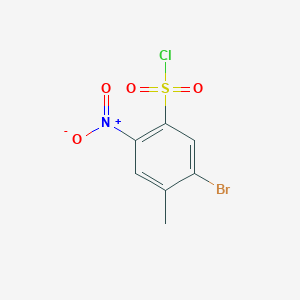

![molecular formula C12H18BrNO B2738595 [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine CAS No. 1253926-44-1](/img/structure/B2738595.png)

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine

Vue d'ensemble

Description

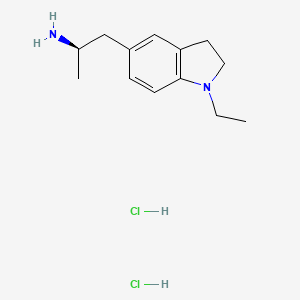

“[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine” is a chemical compound with the CAS Number: 1253926-44-1 . It has a molecular weight of 272.19 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.19 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found .Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis of new zinc phthalocyanine compounds that have significant implications for photodynamic therapy, a treatment modality for cancer. These compounds are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Drug Design and Bioactivity

Research by Xi et al. (2011) on the design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists demonstrates the importance of chemical modifications to enhance drug efficacy. This study presents how structural modifications, such as the introduction of halogen, methyl, and cyano groups, can influence the blocking and antihypertensive activities of compounds, highlighting the role of chemical structure in drug design (Xi et al., 2011).

Synthetic Chemistry and Catalysis

A study on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides by Chandrasekhar, Heimgartner, and Schmid (1977) explores the synthesis of various compounds through the interaction of azirines with different phenolic and halogenated aromatics. This research provides insights into the mechanisms of such reactions and their potential applications in synthetic organic chemistry, offering pathways for the formation of novel compounds (Chandrasekhar, Heimgartner, & Schmid, 1977).

Material Science and Luminescence

Bhattacharyya et al. (2015) report on the formation of zinc(II) complexes with Zn2O2 cores, showcasing examples of bi-dentate bonding modes of potentially tri- and tetra-dentate Schiff bases. These complexes exhibit photoluminescent properties, highlighting the potential application of similar compounds in the development of luminescent materials and sensors (Bhattacharyya, Sen, Harms, & Chattopadhyay, 2015).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-(4-bromo-3-methylphenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPUIRGUXXXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine | |

CAS RN |

1253926-44-1 | |

| Record name | [3-(4-bromo-3-methylphenoxy)propyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)

![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)

![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)

![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)

![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738534.png)